molecular formula C21H21ClN2O2S2 B2537841 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 954600-18-1

4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2537841
CAS No.: 954600-18-1
M. Wt: 432.98
InChI Key: CTDRRJZTYAFJLT-UHFFFAOYSA-N
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Description

4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a synthetic chemical compound of high interest in medicinal chemistry and pharmacological research. This benzenesulfonamide derivative features a complex structure incorporating dihydroisoquinoline and thiophene rings, suggesting potential for targeted biological activity. Its molecular architecture is characteristic of compounds designed to interact with specific enzyme families or receptor subtypes, often for the purpose of probing disease mechanisms or signaling pathways . As a research-grade chemical, it is provided with comprehensive analytical documentation, including high-resolution mass spectrometry and NMR data, to ensure identity and purity for your experimental work. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the material in accordance with all applicable local and federal regulations.

Properties

IUPAC Name

4-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2S2/c22-19-5-7-20(8-6-19)28(25,26)23-13-21(18-10-12-27-15-18)24-11-9-16-3-1-2-4-17(16)14-24/h1-8,10,12,15,21,23H,9,11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDRRJZTYAFJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dihydroisoquinoline Ring Construction

The 3,4-dihydroisoquinoline core is synthesized via Rhodium(II)-catalyzed cyclization of N-sulfonyl-1,2,3-triazoles, as demonstrated in transition metal-mediated methodologies.

Procedure :

  • React 4-chloro-N-(prop-2-yn-1-yl)benzenesulfonamide with tosyl azide under CuTC catalysis to form a triazole intermediate.
  • Subject the triazole to Rh₂(TMA)₄ (tetramethylammonium rhodium(II) carboxylate) in toluene at 90°C, inducing cyclization to yield 3,4-dihydroisoquinoline.

Key Data :

Parameter Value
Catalyst Rh₂(TMA)₄ (5 mol%)
Solvent Toluene
Temperature 90°C
Reaction Time 1.5–2 hours
Yield 68–72%

Thiophene Incorporation via Friedel-Crafts Alkylation

The thiophen-3-yl group is introduced through Lewis acid-mediated alkylation :

  • React dihydroisoquinoline with 3-thienylmagnesium bromide in THF at −78°C.
  • Quench with D₂O to stabilize the secondary amine intermediate.

Side Note : Deuterium quenching minimizes byproducts and enhances amine stability.

Sulfonylation of the Amine Intermediate

Reaction with 4-Chlorobenzenesulfonyl Chloride

The ethylamine intermediate undergoes sulfonylation under Schotten-Baumann conditions:

Procedure :

  • Dissolve 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethylamine (1 equiv) in anhydrous dichloroethane (DCE).
  • Add 4-chlorobenzenesulfonyl chloride (1.2 equiv) and triethylamine (2 equiv) dropwise at 0°C.
  • Stir for 12 hours at room temperature.

Optimization Data :

Parameter Value
Solvent 1,2-Dichloroethane
Base Triethylamine
Temperature 0°C → 25°C
Yield 85%

Critical Consideration : Excess sulfonyl chloride ensures complete conversion, while triethylamine scavenges HCl to prevent amine protonation.

Purification and Characterization

Chromatographic Isolation

Purify the crude product via silica gel chromatography using a gradient of n-hexane/ethyl acetate (4:1 → 1:1) . The target elutes at Rf = 0.3–0.4.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.48 (d, J = 8.4 Hz, 2H, ArH), 7.32–7.25 (m, 1H, thiophene-H), 6.95–6.85 (m, 3H, dihydroisoquinoline-H), 4.12 (q, J = 6.8 Hz, 1H, CH₂), 3.74 (s, 2H, NCH₂), 2.95–2.85 (m, 4H, dihydroisoquinoline-CH₂).
  • HRMS : m/z calculated for C₂₁H₂₂ClN₂O₂S₂ [M+H]⁺: 439.08; found: 439.09.

Alternative Synthetic Routes

Reductive Amination Strategy

An alternative pathway employs reductive amination to form the ethylamine linker:

  • Condense 3,4-dihydroisoquinoline with 2-(thiophen-3-yl)acetaldehyde using NaBH₃CN in methanol.
  • Sulfonylate the resultant amine as described in Section 3.

Advantage : Avoids transition metal catalysts but requires stringent pH control.

Solid-Phase Synthesis

For high-throughput applications, immobilize the dihydroisoquinoline on Wang resin, perform thiophene coupling via Suzuki-Miyaura reaction, and cleave with TFA/water.

Scalability and Industrial Considerations

  • Cost Drivers : Rh₂(TMA)₄ (~$1,200/g) necessitates catalyst recycling or substitution with cheaper Pd complexes.
  • Solvent Recovery : Distill toluene and DCE for reuse, reducing environmental impact.
  • Regulatory Compliance : Ensure residual metal content <10 ppm (ICH Q3D guidelines).

Chemical Reactions Analysis

Types of Reactions
  • Oxidation: : The compound can undergo oxidation at the thiophene ring.

  • Reduction: : The nitro group (if introduced) on the benzene ring could be reduced to an amine.

  • Substitution: : Halogen substitution on the benzene ring can be achieved using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions
  • Oxidation: : Utilizes reagents like m-chloroperbenzoic acid (m-CPBA) under mild conditions.

  • Reduction: : Involves reagents like lithium aluminium hydride (LiAlH4) in anhydrous ether.

  • Substitution: : Employs reagents such as sodium ethoxide in ethanol for nucleophilic aromatic substitution.

Major Products
  • Oxidation: : Generates sulfoxide derivatives.

  • Reduction: : Leads to the formation of amine derivatives.

  • Substitution: : Produces substituted derivatives retaining the core benzene sulfonamide structure.

Scientific Research Applications

4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is employed in:

  • Chemistry: : As an intermediate in complex organic syntheses and material science.

  • Biology: : Utilized in probing biological pathways due to its varied functional groups.

  • Medicine: : Potential pharmaceutical applications due to its isoquinoline core, a structure often found in bioactive molecules.

  • Industry: : Usage in the synthesis of dyes, pigments, and advanced polymers.

Mechanism of Action

The compound exerts its effects by interacting with molecular targets, particularly enzymes, through its sulfonamide group which can mimic substrate structures. The isoquinoline and thiophene moieties facilitate binding to active sites and influence molecular pathways, modulating biological activity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Key Structural Differences and Physical Properties
Compound Name / ID Core Structure Substituents Melting Point/Stability Key Characterization Methods Source
Target Compound Benzenesulfonamide 4-Cl, ethyl linker with dihydroisoquinolin + thiophen-3-yl Not reported Not specified N/A
4-Chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-N-[imino(3-methyl-2-thioxo-imidazolyl)methyl]-5-methylbenzenesulfonamide (11) Benzenesulfonamide 4-Cl, 5-CH₃, thioether-linked chlorobenzo-dioxol + imidazole-thione 177–180°C HPLC, IR
4-Chloro-N-(4-chlorophenylsulfonyl)-N-(3-oxo-2,3-dihydro-1,2-benzisothiazol-2-yl)benzenesulfonamide Benzisothiazol-3-one + sulfonamide Dual sulfonamide, benzisothiazolone ring Crystalline (reported) X-ray crystallography
N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-(dihydroquinolin-1-sulfonyl)benzamide Benzamide + sulfonamide Dihydroquinolin sulfonyl, benzothiazole Not reported Not specified

Key Observations :

  • Heterocyclic Diversity: The target compound’s dihydroisoquinoline and thiophene distinguish it from analogs with benzisothiazolone (), imidazole-thione (), or benzothiazole () moieties. These heterocycles influence electronic properties (e.g., thiophene’s electron-rich nature vs. benzisothiazolone’s polarity) and conformational flexibility .
  • Linker Flexibility : The ethyl linker in the target compound may enhance spatial adaptability compared to rigid thioether or fused-ring systems in and .

Key Observations :

  • The target compound’s synthesis likely requires multi-step functionalization of the ethyl linker, contrasting with ’s thioether formation or ’s nucleophilic substitution .

Crystallographic and Conformational Analysis

  • Bond Lengths/Angles: ’s X-ray data (S–N: 1.734 Å, S–C: 1.744 Å) align with typical sulfonamide geometries. The target compound’s dihydroisoquinoline may introduce torsional strain, altering conformational stability .

Q & A

Q. What synthetic strategies are recommended for preparing this sulfonamide derivative?

The compound can be synthesized via nucleophilic substitution or sulfonylation reactions. A representative method involves reacting a precursor amine (e.g., 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethylamine) with 4-chlorobenzenesulfonyl chloride in a polar aprotic solvent (e.g., pyridine or DMF) under controlled temperatures (0–25°C). Monitoring the reaction via TLC or HPLC is critical to avoid over-sulfonylation. Post-synthesis purification typically employs column chromatography or recrystallization .

Q. How should researchers characterize the compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns.
  • X-Ray Crystallography: For definitive structural confirmation, single-crystal X-ray diffraction provides bond lengths, angles, and dihedral angles (e.g., S–N bond: ~1.73 Å; dihedral angles between aromatic rings: 35–59°) .

Q. What are common byproducts in sulfonamide synthesis, and how can they be mitigated?

Over-sulfonylation or incomplete substitution may yield bis-sulfonamide derivatives (e.g., dual sulfonyl groups on the amine). To minimize this:

  • Use stoichiometric control (1:1 molar ratio of amine to sulfonyl chloride).
  • Employ low temperatures (0–5°C) to slow reaction kinetics.
  • Acid-base extraction or selective precipitation (e.g., sodium carbonate washes) can isolate the target product from byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized using Design of Experiments (DoE)?

Apply DoE to evaluate variables like temperature, solvent polarity, and catalyst loading. For example:

FactorRangeImpact on Yield
Temperature0–30°CHigher temps increase byproduct formation
SolventPyridine vs. DMFDMF improves solubility but may reduce selectivity
Reaction Time2–24 hExtended time risks decomposition
Statistical modeling (e.g., response surface methodology) identifies optimal conditions while minimizing trials .

Q. How do structural features influence biological activity?

  • Sulfonamide Group: Enhances hydrogen bonding with target proteins (e.g., enzymes or receptors).
  • Thiophene and Dihydroisoquinoline Moieties: Contribute to π-π stacking and hydrophobic interactions.
  • Chlorine Substituent: Increases lipophilicity, affecting membrane permeability.
    Comparative studies of analogs (e.g., replacing chlorine with nitro groups) reveal activity trends in antimicrobial or anticancer assays .

Q. How should researchers resolve contradictions in spectral vs. crystallographic data?

  • Case Example: Discrepancies in bond lengths between NMR-derived models and X-ray data may arise from dynamic effects (e.g., rotational barriers in solution). Validate using computational methods (DFT calculations) to reconcile experimental and theoretical geometries .

Q. What strategies are effective for analyzing intramolecular interactions?

  • Hydrogen Bonding: Identify intramolecular C–H⋯O bonds (e.g., 2.2–2.5 Å) via crystallography.
  • π-π Stacking: Measure centroid distances (3.4–3.8 Å) between aromatic rings using X-ray data.
  • Torsional Strain: Assess dihedral angles to evaluate steric hindrance between substituents .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Substituent Modifications: Replace the 4-chloro group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) groups to modulate electronic effects.
  • Backbone Flexibility: Introduce rigid spacers (e.g., cyclohexyl) to restrict conformational freedom and enhance target binding.
  • Biological Testing: Prioritize derivatives with improved cytotoxicity profiles (e.g., IC50_{50} < 10 µM in cancer cell lines) .

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